L-Moses
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Overview
Description
L-Moses, also known as L-45, is a potent and selective inhibitor of the bromodomains present in p300/CBP-associated factor (PCAF) and GCN5. These bromodomains are involved in the regulation of gene expression through their interaction with acetylated lysines on histone proteins. This compound has a dissociation constant (Kd) of 126 nM for PCAF, making it a highly effective inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Moses involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the synthesis of a triazole ring, which is a crucial component of this compound.
Functionalization: The triazole ring is then functionalized with various substituents to enhance its binding affinity and selectivity for PCAF bromodomains.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the compound is often produced in a solid form for ease of storage and handling .
Chemical Reactions Analysis
Types of Reactions
L-Moses primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding to bromodomains.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of this compound include triazole precursors, acetylated lysines, and various organic solvents.
Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal yields. Solvents like dimethyl sulfoxide (DMSO) are often used to dissolve the compound.
Major Products
The major products formed from reactions involving this compound are typically its derivatives, which are designed to enhance its binding affinity and selectivity for bromodomains. These derivatives are often tested for their biological activity and potential therapeutic applications .
Scientific Research Applications
L-Moses has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a chemical probe to study the function of bromodomains and their role in gene regulation.
Biology: Helps in understanding the epigenetic mechanisms that regulate gene expression.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit bromodomains involved in tumor growth.
Industry: Used in the development of new drugs and therapeutic agents targeting bromodomains .
Mechanism of Action
L-Moses exerts its effects by binding to the acetylated lysines-binding pocket of PCAF and GCN5 bromodomains. This binding disrupts the interaction between bromodomains and histone proteins, thereby inhibiting the regulation of gene expression. The molecular targets of this compound include the bromodomains of PCAF and GCN5, and the pathways involved are related to epigenetic regulation .
Comparison with Similar Compounds
L-Moses is unique due to its high selectivity and potency for PCAF and GCN5 bromodomains. Similar compounds include:
JQ1: A well-known bromodomain inhibitor that targets BRD4.
I-BET762: Another bromodomain inhibitor with a broader range of targets.
RVX-208: Targets BET bromodomains and is used in cardiovascular research.
Compared to these compounds, this compound exhibits higher selectivity for PCAF and GCN5, making it a valuable tool for studying these specific bromodomains .
If you have any further questions or need more details, feel free to ask!
Properties
IUPAC Name |
(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPLTWUFWOKBX-IFXJQAMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of L-Moses?
A1: this compound is a potent and selective inhibitor of the bromodomain of the p300/CBP-associated factor (PCAF) and the closely related bromodomain-containing protein GCN5. []
Q2: How does this compound interact with its target?
A2: this compound binds to the bromodomain of PCAF, disrupting its interaction with histone H3.3. This disruption has downstream effects on gene transcription. [] A co-crystal structure of this compound with the homologous bromodomain PfGCN5 from Plasmodium falciparum provided structural insights into its high selectivity for PCAF and GCN5 bromodomains. []
Q3: What is the significance of targeting PCAF in cancer?
A3: PCAF is a lysine acetyltransferase often overexpressed in various cancers. Its inhibition offers a potential therapeutic strategy. []
Q4: Does this compound show any effect on FLT3-ITD positive AML cells?
A4: Research indicates that a closely related compound, identified as a PRMT5 inhibitor, effectively inhibits the growth of FLT3-ITD positive AML cells, particularly in combination with the tyrosine kinase inhibitor AC220. While this research doesn't directly investigate this compound, it highlights the potential of targeting epigenetic modifiers in this type of leukemia. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is not provided in the given abstracts. The molecular weight is also not explicitly mentioned.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided abstracts do not mention any specific spectroscopic data for this compound.
Q7: How does the structure of this compound contribute to its selectivity?
A7: this compound is a triazolophthalazine-based molecule. The specific structural features responsible for its selectivity towards PCAF and GCN5 over other bromodomains are detailed through its co-crystal structure with PfGCN5. This structure provides insights into the specific interactions responsible for its selectivity profile. []
Q8: What is the role of the enantiomeric purity of this compound?
A8: this compound is synthesized in an enantiopure form using (1R,2S)-(−)-norephedrine as a starting material. The importance of its enantiomeric purity for its activity and selectivity is not explicitly discussed in the provided information. []
Q9: What is known about the stability of this compound?
A9: this compound demonstrates good metabolic stability when tested in both human and mouse liver microsomes. [] This suggests its potential for in vivo applications.
Q10: Are there any specific formulation strategies mentioned for this compound?
A10: The abstracts do not elaborate on any particular formulation strategies for this compound.
Q11: What cell-based assays were used to evaluate this compound?
A11: A nanoBRET assay was employed to confirm that this compound disrupts the interaction between PCAF bromodomain and histone H3.3 within living cells. []
Q12: Has this compound been tested in animal models or clinical trials?
A12: The given information does not provide details about any in vivo studies or clinical trials conducted with this compound.
Q13: What is the cytotoxicity profile of this compound?
A13: this compound exhibits no significant cytotoxicity towards peripheral blood mononuclear cells (PBMCs) [], indicating a favorable safety profile in this context.
Q14: What is the significance of this compound's cell permeability?
A14: this compound displays good cell permeability [], an essential property for its potential use in in vivo studies and therapeutic development.
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